methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate can be achieved through several methods. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst. The reaction is typically carried out in toluene with 50% sodium hydroxide as the base . The reaction conditions include vigorous stirring at room temperature for several hours, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced triazole derivatives, and substitution reactions can result in a variety of substituted triazole compounds.
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a synthon in Sonogashira cross-coupling reactions.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, triazole derivatives are known to inhibit enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound is similar in structure and is used in similar synthetic applications.
Propargylamines: These compounds share the propargyl group and have applications in neurodegenerative disease treatments.
Uniqueness
Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its triazole ring, which imparts specific chemical and biological properties
Biological Activity
Methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Basic Information
Property | Value |
---|---|
Chemical Formula | C₅H₅N₃O₂ |
Molecular Weight | 113.11 g/mol |
IUPAC Name | This compound |
Appearance | Oil |
Storage Temperature | Room Temperature |
Structural Representation
The structural formula can be represented by the SMILES notation: COC(=O)c1nc[nH]n1
, indicating the presence of a triazole ring and a carboxylate functional group .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, compounds related to this compound demonstrated significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.0156 μg/mL against Candida albicans, indicating potent antifungal activity .
Anticancer Activity
In vitro studies have shown that derivatives of triazole compounds exhibit cytostatic effects on leukemia cells. For example, certain synthesized derivatives demonstrated dose-dependent antiproliferative effects on acute lymphoblastic leukemia cell lines after 72 hours of exposure. The MTT assay results indicated cytotoxic effects for specific compounds, suggesting their potential as anticancer agents .
The biological activity of this compound and its derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Biofilm Disruption : Some derivatives have shown efficacy in inhibiting biofilm formation in bacteria such as Staphylococcus aureus, enhancing their antimicrobial effectiveness .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several triazole derivatives against clinical isolates. The results indicated that certain derivatives had significant bactericidal activity with MIC values ranging from 0.22 to 0.25 μg/mL. The study concluded that these compounds could serve as potential therapeutic agents for treating infections caused by resistant strains .
Study 2: Anticancer Activity in Leukemia
Another investigation focused on the anticancer properties of triazole derivatives. Compounds were tested on different leukemia cell lines, revealing that specific derivatives exhibited strong cytotoxicity and induced apoptosis in cancer cells. This suggests a promising avenue for developing new cancer therapies based on triazole scaffolds .
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 1-prop-2-ynyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-3-4-10-5-8-6(9-10)7(11)12-2/h1,5H,4H2,2H3 |
InChI Key |
NIXDJBGCBGDPQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.